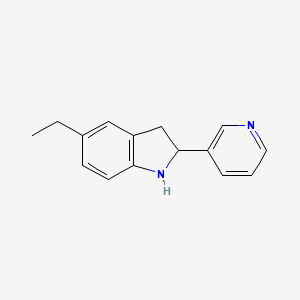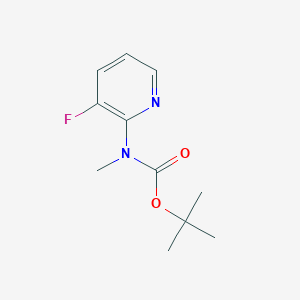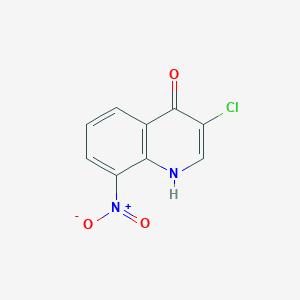
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is a heterocyclic compound that features a unique structural motif combining an indolizine core with a trimethylsilyl group and a thione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted precursor with a thione source under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid or other suitable acids .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as electronic or photonic materials
Wirkmechanismus
The mechanism of action of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles or electrophiles, leading to various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Thione-Containing Compounds: Molecules with thione functionalities but different core structures.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to different core structures.
Uniqueness
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is unique due to the combination of its indolizine core, trimethylsilyl group, and thione functionality. This unique combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113885-17-9 |
|---|---|
Molekularformel |
C11H17NSSi |
Molekulargewicht |
223.41 g/mol |
IUPAC-Name |
6-trimethylsilyl-2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)10-7-6-9-5-4-8-12(9)11(10)13/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
IKPJORKUFORUIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C2CCCN2C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)


